Ecgonine Ethyl Ester

Catalog No.
S652349
CAS No.
70939-97-8
M.F
C11H19NO3
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ecgonine Ethyl Ester

CAS Number

70939-97-8

Product Name

Ecgonine Ethyl Ester

IUPAC Name

ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C11H19NO3/c1-3-15-11(14)10-8-5-4-7(12(8)2)6-9(10)13/h7-10,13H,3-6H2,1-2H3/t7-,8+,9-,10+/m0/s1

InChI Key

ABDMBNAKYBUEEX-QCLAVDOMSA-N

SMILES

CCOC(=O)C1C2CCC(N2C)CC1O

Synonyms

ethyl ecgonine, ethyl ecgonine hydrochloride, ethylecgonine

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1O

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O

Ecgonine Ethyl Ester (EEE) is a minor metabolite of cocaine that forms when cocaine is broken down by the body in the presence of ethanol (alcohol) []. While not a psychoactive compound itself, its presence in urine can be a biomarker for cocaine use []. However, due to its formation through ethanol consumption, EEE detection can be misleading and requires additional context for accurate interpretation.

There is currently limited scientific research focused specifically on Ecgonine Ethyl Ester. Most research involving EEE investigates its utility as a cocaine metabolite for forensic testing or explores its formation and excretion mechanisms within the body [].

Here are some specific areas of scientific inquiry where Ecgonine Ethyl Ester might be relevant:

  • Analytical Chemistry: Research may explore improved methods for detecting and differentiating EEE from other similar compounds in biological samples to enhance the accuracy of cocaine metabolite testing.
  • Pharmacology: Studies might investigate the metabolic pathways of cocaine and how factors like ethanol consumption influence the formation and excretion of metabolites like EEE [].

Ecgonine ethyl ester is a chemical compound that serves as a metabolite of cocaine, specifically resulting from the hydrolysis of the ester linkages in cocaine. Its chemical formula is C11H19NO3C_{11}H_{19}NO_3, and it is recognized for its role in various biochemical processes related to cocaine metabolism. This compound is structurally related to ecgonine methyl ester, differing primarily in the ethyl group replacing the methyl group found in ecgonine methyl ester. Ecgonine ethyl ester can be detected in biological fluids such as blood, urine, and cerebrospinal fluid, making it significant in toxicology and drug testing contexts .

, primarily involving hydrolysis and transesterification. Key reactions include:

  • Hydrolysis: In the presence of water and either an acid or base catalyst, ecgonine ethyl ester can be hydrolyzed to produce ecgonine and ethanol.
  • Transesterification: This reaction occurs when alcohols react with esters, leading to the formation of new esters. For example, in the presence of ethanol, ecgonine ethyl ester can revert back to cocaine or form other metabolites .

These reactions are catalyzed by various enzymes, including carboxylesterases, which play a crucial role in cocaine metabolism .

Ecgonine ethyl ester can be synthesized through several methods:

  • Hydrolysis of Cocaine: The primary method involves the enzymatic hydrolysis of cocaine under specific conditions that favor the formation of ecgonine ethyl ester.
  • Transesterification: This method utilizes ethanol in the presence of a catalyst to convert ecgonine methyl ester into ecgonine ethyl ester .
  • Chemical Synthesis: Laboratory synthesis may also involve direct chemical reactions between ecgonine derivatives and ethyl alcohol under controlled conditions.

These methods highlight the compound's relationship with cocaine metabolism and its potential utility in analytical chemistry.

Ecgonine ethyl ester has several applications:

  • Toxicology: It is used as a biomarker for detecting cocaine use in forensic and clinical settings.
  • Pharmacology: Research into its biological effects contributes to understanding cocaine's pharmacokinetics and pharmacodynamics.
  • Drug Testing: Its presence in biological fluids serves as an indicator of concurrent cocaine and alcohol use, providing valuable information in substance abuse assessments .

Studies on ecgonine ethyl ester primarily focus on its interactions within metabolic pathways involving cocaine. It is known that when cocaine is consumed with alcohol, ecgonine ethyl ester is formed alongside cocaethylene, another significant metabolite. This interaction underscores the importance of understanding how different substances affect each other’s metabolism and potential toxicity .

Research indicates that co-consumption may lead to enhanced effects and increased risks associated with cardiovascular toxicity compared to using either substance alone .

Ecgonine ethyl ester shares structural similarities with several other compounds derived from cocaine metabolism. Here are some notable comparisons:

CompoundStructureKey Characteristics
CocaineC17H21NO4C_{17}H_{21}NO_4Potent stimulant; primary recreational drug; parent compound of ecgonine derivatives.
Ecgonine Methyl EsterC11H15NO3C_{11}H_{15}NO_3Major metabolite; less active than cocaine; involved in various metabolic pathways.
CocaethyleneC18H23NO4C_{18}H_{23}NO_4Formed from cocaine and ethanol; exhibits stimulant properties; higher cardiotoxicity risk when combined with alcohol .
BenzoylecgonineC16H19NO4C_{16}H_{19}NO_4Primary inactive metabolite; used as a marker for cocaine use; does not exhibit stimulant effects.

Ecgonine ethyl ester is unique due to its specific formation during the metabolism of cocaine in conjunction with ethanol consumption, setting it apart from other metabolites which do not require this dual presence for their formation.

Fundamental Thermodynamic Parameters

The thermodynamic profile of ecgonine ethyl ester reflects the influence of its bicyclic tropane structure and functional group composition on its physical behavior. The compound exhibits a predicted boiling point of 320.8±37.0°C under standard atmospheric conditions [3], indicating substantial intermolecular interactions typical of compounds containing both hydrogen bonding sites and ester functionalities. The absence of experimentally determined melting point data [4] suggests either limited crystallization studies or inherent difficulties in obtaining the compound in crystalline form.

The predicted density of 1.152±0.06 g/cm³ [3] demonstrates a relatively compact molecular packing arrangement, consistent with the rigid bicyclic framework of the tropane core structure. This density value falls within the expected range for tropane alkaloid derivatives and reflects the combined influence of the molecular mass and the three-dimensional structural constraints imposed by the bicyclic system.

Thermal Stability and Decomposition Characteristics

The flash point of 2°C [3] indicates significant volatility at ambient temperatures, necessitating careful handling and storage protocols. This low flash point represents a critical safety consideration for analytical laboratories and storage facilities, requiring appropriate temperature control and fire prevention measures.

Thermal degradation studies of related cocaine metabolites suggest that ecgonine ethyl ester may undergo decomposition pathways similar to those observed for other tropane alkaloid esters [5]. Under elevated temperature conditions encountered in gas chromatographic analysis, potential artifactual formation of related compounds has been documented, with conversion rates typically ranging from 0.5% to 2.0% of the original compound concentration [6].

Phase Transition Behavior

The compound typically exists as an oil at room temperature [3], exhibiting a colorless to pale yellow appearance [3]. This liquid phase behavior at ambient conditions is consistent with the molecular structure, which lacks the symmetry and intermolecular interactions necessary for ready crystallization. The storage temperature requirement of 2-8°C [7] suggests temperature-dependent stability considerations that may influence phase behavior and long-term storage viability.

Solubility Characteristics in Organic Solvents

Solvent Compatibility Profile

The solubility characteristics of ecgonine ethyl ester reflect the dual nature of its molecular structure, containing both polar hydroxyl and ester functionalities alongside the lipophilic bicyclic framework. Systematic solubility studies indicate slight solubility in chloroform, ethyl acetate, and methanol [3], suggesting moderate polar interactions with these solvents.

The compound demonstrates particular compatibility with acetonitrile, as evidenced by the availability of standardized solutions at concentrations of 0.1 mg/ml [8]. This solubility in acetonitrile makes it suitable for liquid chromatographic applications and facilitates analytical method development for quantitative determinations.

Partition Behavior and Lipophilicity

The computed XLogP3-AA value of 1.2 [9] indicates moderate lipophilicity, positioning ecgonine ethyl ester between hydrophilic and lipophilic extremes. This partition coefficient suggests favorable distribution characteristics for biological membrane penetration while maintaining sufficient aqueous solubility for metabolic processing and elimination.

Comparison with related tropane alkaloids reveals that the ethyl ester substitution influences the overall polarity profile relative to the methyl ester analog. The ecgonine methyl ester exhibits a logarithmic partition coefficient of -0.21 , indicating that the ethyl ester derivative possesses enhanced lipophilic character due to the additional methylene unit in the ester chain.

Hydrogen Bonding Capacity

The molecular structure of ecgonine ethyl ester contains one hydrogen bond donor and four hydrogen bond acceptors [9], as determined by computational analysis. The single hydrogen bond donor corresponds to the hydroxyl group at the C-3 position of the tropane ring system, while the hydrogen bond acceptors include the hydroxyl oxygen, the ester carbonyl oxygen, the ester oxygen linkage, and the nitrogen atom of the bicyclic system.

This hydrogen bonding profile influences solubility in protic solvents and may affect interactions with biological macromolecules. The relatively low hydrogen bond donor count contributes to the compound's ability to traverse biological membranes while maintaining sufficient polar character for aqueous phase interactions.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures

Proton Nuclear Magnetic Resonance Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of ecgonine ethyl ester exhibits characteristic resonances that reflect the specific structural features of the tropane alkaloid framework. Certificate of analysis documentation confirms the availability of comprehensive ¹H Nuclear Magnetic Resonance spectral data for reference material characterization [11].

The ethyl ester functionality contributes distinctive multipicity patterns, with the ethyl group typically appearing as a triplet for the methyl protons and a quartet for the methylene protons, consistent with standard ethyl ester fragmentation patterns observed in Nuclear Magnetic Resonance spectroscopy [12]. The chemical shift values for these resonances fall within the expected ranges for ester-linked ethyl groups, typically appearing between 1.2-1.4 ppm for the methyl component and 4.2-4.4 ppm for the methylene component.

The tropane ring system contributes multiple complex multipicity patterns due to the rigid bicyclic structure and the specific stereochemical arrangement. The bridgehead protons and the protons adjacent to the nitrogen atom exhibit characteristic coupling patterns that provide structural confirmation and stereochemical information.

Carbon-13 Nuclear Magnetic Resonance Signatures

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural characterization through the identification of distinct carbon environments within the molecular framework. The spectrum exhibits resonances corresponding to all eleven carbon atoms present in the molecular formula C₁₁H₁₉NO₃ [1] [2].

The ester carbonyl carbon typically resonates in the range of 170-185 ppm [12], consistent with carboxylic ester functionality. The ethyl ester carbon atoms appear at chemical shifts characteristic of their respective environments: the ethyl methyl carbon typically around 14 ppm and the ethyl methylene carbon around 62 ppm [13] [14].

The tropane ring system carbons exhibit chemical shifts influenced by the nitrogen atom and the hydroxyl substitution. The carbon bearing the hydroxyl group typically appears around 70-80 ppm [13], while the remaining aliphatic carbons of the bicyclic system resonate in the range of 25-60 ppm, depending on their proximity to the nitrogen atom and their stereochemical environment.

Comparative fragmentation studies with related cocaine metabolites [20] [17] demonstrate that ecgonine ethyl ester exhibits fragmentation patterns consistent with its structural relationship to other members of this metabolite family. These comparative studies provide valuable reference data for analytical method validation and inter-laboratory standardization efforts.

Table 1: Fundamental Physicochemical Properties of Ecgonine Ethyl Ester
PropertyValueReference
Molecular FormulaC₁₁H₁₉NO₃ [1] [2] [3]
Molecular Weight213.27 g/mol [1] [2] [3]
Boiling Point (predicted)320.8±37.0°C [3]
Density (predicted)1.152±0.06 g/cm³ [3]
Flash Point2°C [3]
pKa (predicted)14.17±0.40 [3]
Physical FormOil [3]
ColorColorless to Pale Yellow [3]
XLogP3-AA1.2 [9]
Table 2: Solubility Profile in Organic Solvents
SolventSolubilityReference
ChloroformSlightly soluble [3]
Ethyl AcetateSlightly soluble [3]
MethanolSlightly soluble [3]
AcetonitrileSoluble (0.1 mg/ml solutions available) [8]
Table 3: Spectroscopic Characteristics
TechniqueKey Data/FragmentsReference
Gas Chromatography-Mass SpectrometryBase peaks at m/z 82, 182, 196 [17]
Mass Spectrometry (EI)Molecular ion at m/z 213 [17] [18]
Mass Spectrometry (ESI)Protonated molecule [M+H]⁺ at m/z 214 [18]
Retention Index (GC)RI = 1576 (VF-5MS column) [19]
¹H Nuclear Magnetic ResonanceComplete spectral data available [11]
¹³C Nuclear Magnetic ResonanceEleven distinct carbon environments [15] [16]

XLogP3

1.2

UNII

WTI50ROZ5V

Wikipedia

Ecgonine ethyl ester

Dates

Last modified: 08-15-2023

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